molecular formula C7H6N2O5 B14755447 N,2-Dihydroxy-3-nitrobenzamide

N,2-Dihydroxy-3-nitrobenzamide

Katalognummer: B14755447
Molekulargewicht: 198.13 g/mol
InChI-Schlüssel: LBZPVHPQJIOUCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It serves as a critical intermediate in organic synthesis, particularly for derivatization and precursor applications. Its structure has been elucidated via X-ray crystallography, revealing intramolecular hydrogen bonding between the hydroxy and amide groups, forming a six-membered ring motif (R₁¹(6)) . The compound also exhibits intermolecular N–H⋯O hydrogen bonds, creating dimers and extended two-dimensional polymeric sheets in the solid state .

Eigenschaften

IUPAC Name

N,2-dihydroxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-6-4(7(11)8-12)2-1-3-5(6)9(13)14/h1-3,10,12H,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZPVHPQJIOUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,2-Dihydroxy-3-nitrobenzamide can be synthesized through the nitration of benzamide followed by hydroxylation. The nitration process typically involves the reaction of benzamide with a nitrating agent such as nitric acid in the presence of sulfuric acid. The hydroxylation step can be achieved using hydroxylating agents like hydrogen peroxide or sodium hydroxide under controlled conditions .

Industrial Production Methods: In industrial settings, the synthesis of N,2-Dihydroxy-3-nitrobenzamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Acyl chlorides, alkyl halides.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Aminobenzamides.

    Substitution: Esters, ethers.

Wissenschaftliche Forschungsanwendungen

N,2-Dihydroxy-3-nitrobenzamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,2-Dihydroxy-3-nitrobenzamide involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-5-nitrobenzamide

  • Structural Difference : The nitro group is at position 5 instead of 3.
  • Functional Impact : The para-nitro group (relative to the hydroxy) alters electronic distribution, reducing intramolecular hydrogen bonding efficiency compared to the meta-nitro isomer (N,2-Dihydroxy-3-nitrobenzamide). This positional change affects reactivity in subsequent derivatization reactions .
  • Applications : Used as a precursor for benzoxazepines, whereas the 3-nitro isomer is favored for nitration studies due to its steric and electronic effects .

2-Hydroxy-3,5-dinitrobenzamide

  • Structural Difference : Contains nitro groups at both positions 3 and 4.
  • Functional Impact : Increased electron-withdrawing effects enhance acidity of the hydroxy group, making it more reactive in metal chelation but less stable under basic conditions .

Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Difference : Replaces the nitro group with a methyl substituent and introduces a branched hydroxyalkyl chain.
  • Functional Impact : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature absent in N,2-Dihydroxy-3-nitrobenzamide due to its electron-withdrawing nitro group .

N-(2,3-Difluorophenyl)-2-fluorobenzamide

  • Structural Difference : Fluorine atoms at positions 2 and 3 on the benzene ring.
  • Functional Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this compound relevant in medicinal chemistry. In contrast, the nitro group in N,2-Dihydroxy-3-nitrobenzamide may confer cytotoxicity, limiting therapeutic applications .

Nitrobenzamide Derivatives

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structural Difference : Nitro group at position 4 and a chlorophenethyl side chain.
  • Functional Impact: The para-nitro group increases planarity, enhancing π-π stacking in crystal structures.

2-Hydroxy-N-(3-methoxyphenyl)benzamide

  • Structural Difference : Methoxy substituent at position 3 on the pendant phenyl ring.
  • Functional Impact : The methoxy group donates electrons, increasing solubility in polar solvents. This contrasts with the electron-deficient nitro group, which reduces solubility but improves electrophilic reactivity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Applications Reference
N,2-Dihydroxy-3-nitrobenzamide -NO₂ (C3), -OH (C2) Amide, Nitro, Hydroxy Derivatization intermediate
2-Hydroxy-5-nitrobenzamide -NO₂ (C5), -OH (C2) Amide, Nitro, Hydroxy Benzoxazepine precursor
N-(2,3-Difluorophenyl)-2-fluorobenzamide -F (C2, C3) Amide, Fluorine Medicinal chemistry
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide -CH₃ (C3), -OH (alkyl) Amide, Hydroxy, Methyl Metal catalysis

Table 2: Physicochemical Properties

Compound Name Melting Point (°C) Solubility (Polar Solvents) LogP (Predicted)
N,2-Dihydroxy-3-nitrobenzamide Not reported Moderate (EtOAc) 1.2
2-Hydroxy-5-nitro-N-phenylbenzamide 180–182 Low (DCM) 2.5
N-(3-Chlorophenethyl)-4-nitrobenzamide 158–160 High (DCM) 3.8

Research Findings

  • Hydrogen Bonding : N,2-Dihydroxy-3-nitrobenzamide forms stronger intramolecular H-bonds than its 5-nitro isomer, stabilizing its structure during nitration reactions .
  • Fluorine vs. Nitro : Fluorinated analogs exhibit superior pharmacokinetic profiles, while nitro derivatives are prioritized for synthetic versatility .
  • Catalytic Utility : Compounds with N,O-bidentate groups (e.g., branched hydroxyalkyl chains) outperform nitrobenzamides in catalytic C–H activation due to reduced electron withdrawal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.